5-PT formic

Description

Contextualization within Serotonin (B10506) Analogues in Chemical Biology

The study of protein serotonylation, the covalent attachment of serotonin to proteins, has historically been challenging due to the difficulty in distinguishing this modification from the myriad of other cellular components. Early approaches utilized antibodies, but these often lacked the specificity required for comprehensive analysis. nih.gov To overcome this, chemical biologists developed serotonin analogues designed for detection and enrichment.

Initial attempts included the use of biotin-conjugated serotonin. mdpi.com While these probes allowed for the pulldown of some target proteins, the bulky biotin (B1667282) tag raised concerns about its potential to interfere with the activity of the transglutaminase enzymes that catalyze serotonylation. mdpi.com

The development of 5-propargyltryptamide (5-PT), the active compound in 5-PT formic, represented a significant advancement. medchemexpress.commdpi.com The small, chemically inert alkyne group of 5-PT is a minimally disruptive modification that is readily accepted by the cellular machinery. mdpi.com This allows it to act as a surrogate for serotonin in the serotonylation process. Other analogues, such as 5-hydroxytryptophan, have also been employed for site-specific protein labeling, further highlighting the utility of modified amino acids in probing biological systems. biorxiv.org However, the alkyne tag on 5-PT provides a distinct advantage due to its ability to undergo highly specific and efficient click chemistry reactions, a cornerstone of bioorthogonal labeling. longdom.org

Historical Development and Significance of Bioorthogonal Chemistry in Biological Research

The concept of bioorthogonal chemistry, a term coined by Carolyn R. Bertozzi in 2003, refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. medchemexpress.com This field has revolutionized the study of biomolecules in their natural environments. researchgate.net

The development of bioorthogonal reactions was driven by the need for tools to study biomolecules like glycans, lipids, and post-translational modifications that are not easily accessible through genetic reporters like Green Fluorescent Protein (GFP). researchgate.net Early examples of bioorthogonal reactions include the Staudinger ligation, developed in 2000, which involves the reaction of an azide (B81097) with a triarylphosphine. medchemexpress.com

A major breakthrough in the field was the adaptation of the Huisgen 1,3-dipolar cycloaddition between azides and alkynes. The copper-catalyzed version of this reaction (CuAAC), a prime example of "click chemistry," is incredibly efficient but is limited in living systems due to the cytotoxicity of the copper catalyst. acs.org This led to the development of strain-promoted azide-alkyne cycloaddition (SPAAC), or copper-free click chemistry, which utilizes strained cyclooctynes to react with azides without the need for a toxic catalyst. medchemexpress.com

These bioorthogonal reactions have had a profound impact on biological research, enabling scientists to label, track, and identify biomolecules with unprecedented precision. They have been instrumental in advancing our understanding of cellular processes and are being applied in areas ranging from basic research to the development of new diagnostics and therapeutics. acs.org

Overview of this compound's Role in Investigating Protein Modifications

This compound serves as a crucial tool for the global profiling of protein serotonylation. biorxiv.org The core of its utility lies in the alkyne group of its active component, 5-PT. medchemexpress.com When introduced to cells or cell lysates, 5-PT is recognized as a substrate by transglutaminase enzymes and is covalently attached to the glutamine residues of target proteins. mdpi.comresearchgate.net

Following this incorporation, the alkyne-tagged proteins can be subjected to a click chemistry reaction with an azide-containing reporter molecule. nih.gov This reporter is often a biotin tag, which allows for the selective enrichment of the serotonylated proteins using streptavidin-coated beads. creative-proteomics.com The enriched proteins can then be identified and the specific sites of serotonylation can be mapped using mass spectrometry. nih.govresearchgate.net

A seminal study utilizing this approach successfully identified 46 proteins with 50 distinct serotonylation sites in a complex sample. nih.gov This research provided direct, residue-level evidence of serotonylation on proteins involved in various biological processes, including the interaction between transglutaminases and chaperones, as well as actin assembly. nih.gov

Subsequent research has further expanded the known serotonome. For example, in activated CD8+ T cells, the metabolic enzyme GAPDH was identified as a substrate for serotonylation, with modifications occurring at multiple glutamine residues. creative-proteomics.com Other studies have identified contractile proteins such as filamin A, myosin heavy chain, and actin as targets of serotonylation in vascular smooth muscle. plos.org In the context of cancer, a chemical proteomics approach using an aryldiazonium-biotin probe, which has some advantages over the 5-PT strategy, identified over 1,000 serotonylated proteins in colorectal cancer cells. biorxiv.orgacs.org

These findings, enabled by bioorthogonal probes like this compound, have significantly advanced our understanding of the widespread nature and functional implications of protein serotonylation in health and disease, including its roles in the nervous system, cancer, and metabolic disorders. creative-proteomics.comaginganddisease.org

Table of Identified Serotonylated Proteins and Modification Sites

This table presents a selection of proteins identified as targets of serotonylation through studies utilizing bioorthogonal chemical probes.

| Protein | Identified Serotonylation Site(s) | Biological Context |

| Actin, alpha skeletal muscle 1 | Glutamine (Q) residue | Actin assembly, cytoskeleton |

| Filamin A | Glutamine (Q) residue | Contractility, cytoskeleton |

| Myosin heavy chain | Glutamine (Q) residue | Contractility |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Q46, Q76, Q183, Q202, Q262 | Glycolytic metabolism |

| Fibronectin | Glutamine (Q) residue | Cell proliferation and migration |

| Histone H3 | Q5 | Gene expression regulation |

| Ras-related C3 botulinum toxin substrate 1 (Rac1) | Glutamine (Q) residue | Small GTPase signaling |

| Rab3a | Glutamine (Q) residue | Insulin secretion |

| Rab27a | Glutamine (Q) residue | Insulin secretion |

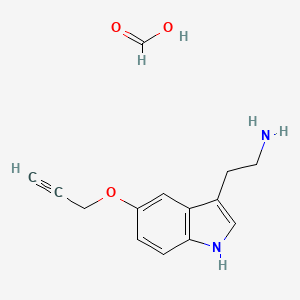

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H16N2O3 |

|---|---|

Molecular Weight |

260.29 g/mol |

IUPAC Name |

formic acid;2-(5-prop-2-ynoxy-1H-indol-3-yl)ethanamine |

InChI |

InChI=1S/C13H14N2O.CH2O2/c1-2-7-16-11-3-4-13-12(8-11)10(5-6-14)9-15-13;2-1-3/h1,3-4,8-9,15H,5-7,14H2;1H,(H,2,3) |

InChI Key |

IVQZPPBHGZJPLF-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOC1=CC2=C(C=C1)NC=C2CCN.C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Functionalization Strategies for 5 Pt Formic

Strategies for the Preparation of the Propargyltryptamide Core Structure

The synthesis of the core propargyltryptamide structure is fundamental to the utility of 5-PT formic. A key strategy involves the stepwise synthesis starting from serotonin (B10506) hydrochloride. shsmu.edu.cn This multi-step process allows for the precise installation of the propargyl group, which is essential for subsequent bioorthogonal reactions.

The synthesis of 5-Propargyltryptamide (5-PT), the precursor to this compound, has been achieved from serotonin hydrochloride. shsmu.edu.cn This process typically involves protecting the primary amine of serotonin, followed by N-alkylation of the indole (B1671886) nitrogen with a propargyl halide, and subsequent deprotection and amide formation. The final structure is rigorously characterized using various spectroscopic methods to confirm its identity. shsmu.edu.cn

Table 1: Synthesis and Characterization of the Propargyltryptamide Core

| Step | Description | Starting Material(s) | Key Reagents | Product | Spectroscopic Verification |

| 1 | N-Alkylation | Serotonin derivative | Propargyl bromide | 5-Propargyltryptamine derivative | - |

| 2 | Final Modification | 5-Propargyltryptamine derivative | Formic Acid | This compound | FT-IR, 1H-NMR, 13C-NMR, TOF-MS shsmu.edu.cn |

Design Principles for Reporter Group Integration into this compound

The design of this compound as a chemical probe is centered on the principle of bioorthogonal chemistry. The key design element is the incorporation of a terminal alkyne group, which is small, metabolically tolerated, and serves as a chemical handle for "click chemistry." acs.org This alkyne is relatively inert within the biological milieu but can be selectively reacted with an azide-functionalized reporter molecule. chinesechemsoc.org

This two-step approach offers significant modularity and flexibility.

Metabolic Labeling: Cells or biological systems are first treated with this compound. As a mimic of serotonin, it is recognized by enzymes like transglutaminase and incorporated into proteins at specific glutamine residues. researchgate.netresearchgate.net

Bioorthogonal Ligation: The alkyne-tagged proteins are then reacted with a reporter molecule containing a complementary azide (B81097) functional group. This reporter can be a fluorophore for imaging, a biotin (B1667282) tag for enrichment and pull-down assays, or another tag for specific applications. researchgate.net

This design principle obviates the need to synthesize large, complex probes containing both the serotonin mimic and the reporter group, which might otherwise exhibit poor cell permeability or altered biological activity. researchgate.net

Bioorthogonal Tagging Approaches Utilizing this compound

The terminal alkyne handle on this compound enables its use in highly specific and efficient bioorthogonal ligation reactions, most notably azide-alkyne cycloadditions.

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is the most prominent click reaction used with this compound for labeling serotonylated proteins. researchgate.net This reaction joins the terminal alkyne of this compound with an azide-functionalized reporter to form a stable 1,4-disubstituted triazole ring. wikipedia.orgnih.gov

The reaction is renowned for its high efficiency, specificity, and biocompatibility under aqueous conditions. organic-chemistry.org A typical CuAAC protocol involves several key components:

The Alkyne: Provided by the this compound incorporated into proteins.

The Azide: Attached to a reporter molecule of choice (e.g., Azide-Fluor 488, Biotin-Azide).

The Copper(I) Catalyst: The active catalyst is the Cu(I) ion. It is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate. organic-chemistry.orgacs.org

Ligands: Tris-(benzyltriazolylmethyl)amine (TBTA) or similar ligands are frequently used to stabilize the Cu(I) oxidation state and improve reaction kinetics and efficiency. nih.govacs.org

Table 2: Key Components for a Typical CuAAC Reaction with this compound

| Component | Role | Example |

| Alkyne Source | Bioorthogonal handle on target protein | Protein-incorporated this compound |

| Azide Reagent | Reporter molecule carrier | Biotin-PEG4-Azide |

| Copper(II) Salt | Catalyst precursor | Copper(II) Sulfate (CuSO₄) |

| Reducing Agent | Generates active Cu(I) catalyst | Sodium Ascorbate |

| Ligand | Stabilizes Cu(I) and accelerates reaction | Tris-(benzyltriazolylmethyl)amine (TBTA) |

This method has been successfully used to enrich serotonylated proteins from complex samples, leading to the identification of numerous modification sites via mass spectrometry. researchgate.net

While CuAAC is highly effective, the potential toxicity of the copper catalyst can be a concern for some applications, particularly in living organisms. nih.gov Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) provides a copper-free alternative. nih.govthieme-connect.de

In SPAAC, the high reaction rate is achieved not by a catalyst, but by using a strained alkyne, typically a cyclooctyne (B158145) derivative. thieme-connect.de The ring strain of the cyclooctyne is sufficient to drive the cycloaddition with an azide at physiological temperatures without a metal catalyst. nih.gov For this modality to be used with a serotonin mimic, a derivative would be required. This could involve either:

Synthesizing a serotonin mimic that incorporates a strained alkyne instead of the linear propargyl group.

Using an azide-functionalized serotonin mimic that can react with a reporter molecule bearing a strained alkyne.

The latter approach is more common in bioorthogonal chemistry. SPAAC is advantageous for live-cell imaging and in vivo studies where minimizing perturbation to the biological system is paramount. The reaction proceeds via a Huisgen 1,3-dipolar cycloaddition mechanism. thieme-connect.de

Table 3: Comparison of CuAAC and SPAAC for Bioorthogonal Tagging

| Feature | Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |

| Catalyst | Copper(I) is required. organic-chemistry.org | Metal-free; reaction is driven by ring strain. nih.gov |

| Alkyne | Terminal alkyne (e.g., from this compound). | Strained cyclooctyne (e.g., DIBO, BCN). thieme-connect.denih.gov |

| Kinetics | Generally faster reaction rates. | Rates are typically slower than CuAAC but have been improved with optimized cyclooctynes. |

| Biocompatibility | Potential for copper-induced cytotoxicity. nih.gov | Excellent biocompatibility, ideal for in vivo applications. |

| Components | Alkyne, Azide, Cu(I) source, reducing agent, ligand. | Strained Alkyne, Azide. |

The development of both CuAAC and SPAAC has greatly expanded the toolbox for chemical biologists, and the use of probes like this compound and its derivatives continues to illuminate the complex roles of protein monoaminylation.

Advanced Methodologies for Investigating Protein Serotonylation Using 5 Pt Formic

Bioorthogonal Labeling of Serotonylated Proteins in Complex Biological Systems

The versatility of 5-PT formic allows for its application in a variety of experimental settings, from simplified in vitro systems to complex in vivo models.

In vitro studies provide a controlled environment to investigate the fundamentals of protein serotonylation. These experiments often utilize cell lysates or purified protein components. In a typical setup, cell lysates are treated with this compound in the presence of calcium and, if necessary, an exogenous source of recombinant TGM2 to ensure robust enzymatic activity. researchgate.netbiorxiv.org This strategy can be limited as it may introduce modification artifacts not present endogenously. researchgate.netbiorxiv.org

Alternatively, researchers use purified proteins, such as histones or fibrinogen, with recombinant TGM2 and 5-PT to confirm direct substrate-enzyme interactions. nih.gov Following the enzymatic reaction, the click chemistry step is performed to attach a reporter tag for subsequent detection by methods like western blotting. For instance, studies have used this approach to demonstrate the direct serotonylation of histone H3. nih.gov

A significant strength of this compound is its utility for in vivo labeling. medchemexpress.comglpbio.commedchemexpress.com The probe can be delivered to living cells in culture, where it is metabolized and incorporated into proteins by the cell's endogenous TGM2 enzyme. nih.gov This approach has been successfully employed in various cell lines, including HeLa and HEK293T cells, to study endogenous serotonylation events. nih.govbiorxiv.orgbiorxiv.org

In a typical in vivo experiment, cells are incubated with this compound for a specific duration. biorxiv.org After this "pulse" phase, the cells are lysed, and the proteome, now containing alkyne-tagged serotonylated proteins, is harvested. The subsequent click reaction attaches a reporter probe to these modified proteins, allowing for their visualization and isolation from the complex cellular lysate. nih.govbiorxiv.org This method provides a more physiologically relevant snapshot of protein serotonylation, although it's noted that the exogenously supplied 5-PT competes with endogenous serotonin (B10506). biorxiv.org

In Vitro Experimental Paradigms for Serotonylation Profiling

Enrichment and Proteomic Identification of Serotonylated Protein Substrates

A primary goal of using this compound is to identify the full complement of serotonylated proteins within a proteome. This is achieved through a combination of affinity-based enrichment and advanced mass spectrometry.

Affinity-based enrichment is a powerful technique for isolating low-abundance proteins from a complex mixture. stanford.edu When using this compound, the alkyne handle is typically clicked to biotin-azide. Biotin's high-affinity, near-covalent interaction with avidin (B1170675) or streptavidin is exploited for this purpose. stanford.edu

The biotin-labeled proteome is incubated with streptavidin-conjugated magnetic beads, which selectively capture the modified proteins. researchgate.netstanford.edu After a series of washing steps to remove non-specifically bound proteins, the enriched serotonylated proteins can be eluted from the beads for further analysis. stanford.edu Some protocols utilize cleavable linkers within the biotin-azide probe, allowing for milder elution conditions that preserve protein integrity. researchgate.net

Table 1: General Workflow for Affinity-Based Enrichment of 5-PT-Labeled Proteins

| Step | Description | Key Reagents/Components |

| 1. Labeling | Proteins are labeled with this compound, either in vitro or in vivo. | This compound, TGM2, CaCl₂ |

| 2. Click Reaction | An azide-functionalized biotin (B1667282) tag is covalently attached to the alkyne handle on 5-PT. | Biotin-Azide, Copper(I) catalyst |

| 3. Lysate Cleanup | Excess, unreacted probe is removed from the protein lysate. | Gel filtration column (e.g., PD-10) |

| 4. Affinity Capture | The biotinylated proteome is incubated with streptavidin-coated beads to capture labeled proteins. | Streptavidin-coated magnetic beads |

| 5. Washing | Beads are washed multiple times to remove non-specifically bound proteins. | Buffers (e.g., PBS with detergent) |

| 6. Elution/Digestion | Enriched proteins are either eluted from the beads or digested directly on the beads ("on-bead digestion"). | Elution buffer or Trypsin for digestion |

Following enrichment, mass spectrometry (MS) is the definitive method for identifying the captured proteins and their specific modification sites. researchgate.net The "bottom-up" proteomics approach is most commonly used. acs.org Enriched proteins are first digested into smaller peptides using a protease, typically trypsin. acs.orgplos.org

These peptide mixtures are then separated using online nanoflow liquid chromatography (nanoLC) and analyzed by a high-resolution mass spectrometer, such as an LTQ-Orbitrap. researchgate.netcuni.cz The instrument measures the mass-to-charge ratio of the peptides (MS1 scan) and then selects peptides for fragmentation, generating tandem mass spectra (MS/MS scans) that reveal the amino acid sequence. cuni.cz By searching these spectra against protein databases, the identity of the protein can be determined. plos.org Crucially, the mass shift corresponding to the this compound modification on a glutamine residue allows for the precise pinpointing of the serotonylation site. amazonaws.com A study utilizing this workflow successfully identified 46 proteins with 50 specific serotonylation sites in SW480 cells. researchgate.net

Table 2: Examples of Serotonylated Proteins Identified Using this compound and Mass Spectrometry. researchgate.netamazonaws.com This is a representative list based on published findings. The full list of identified proteins is more extensive.

Affinity-Based Enrichment Methodologies Coupled with this compound Labeling

Quantitative Analysis of Serotonylation Dynamics Mediated by this compound Probes

The development of this compound, a propargylated derivative of serotonin, has been instrumental in enabling the quantitative analysis of protein serotonylation dynamics. medchemexpress.comnih.gov This bioorthogonal probe allows for the tracking and measurement of this post-translational modification in a time-dependent manner, providing crucial insights into the regulation and stability of serotonylation in various cellular contexts. biorxiv.org Methodologies combining this compound labeling with advanced analytical techniques, such as mass spectrometry, have facilitated the detailed characterization of serotonylation dynamics on specific proteins, including histones. nih.govresearchgate.net

A key methodology for studying the dynamics of serotonylation is the pulse-chase experiment. In this approach, cells are first "pulsed" with this compound for a defined period, allowing the probe to be incorporated into proteins by transglutaminases. biorxiv.org Following this labeling period, the this compound is removed and replaced with a standard medium for a "chase" period of varying lengths. This allows researchers to monitor the stability and turnover of the serotonylation mark over time. biorxiv.org

One notable application of this technique has been in the investigation of histone H3 serotonylation. biorxiv.org By using a this compound probe, researchers can track the addition and potential removal of this modification on histone proteins. For instance, in HEK293T cells engineered to express transglutaminase 2 (TGM2), a pulse with 500 μM 5-PT for 6 hours, followed by a chase period, revealed the dynamics of H3 serotonylation. biorxiv.org The levels of serotonylated H3 (H3ser) can be visualized and quantified at different time points during the chase, revealing the stability of the mark. biorxiv.orgresearchgate.net

The quantitative data from such experiments can be effectively analyzed using mass spectrometry. researchgate.net After enrichment of the 5-PT-labeled proteins, often through click chemistry to attach a biotin tag for affinity purification, the proteins are digested, and the resulting peptides are analyzed. researchgate.netcreative-proteomics.com This not only confirms the identity of the serotonylated proteins and the specific sites of modification but also allows for the relative or absolute quantification of the modification. thermofisher.com Isotopic labeling strategies can be integrated into these workflows to compare serotonylation levels across different samples or time points with high precision. thermofisher.comnih.gov

For example, after a pulse-chase experiment, the abundance of a specific 5-PT-labeled peptide can be measured at each time point of the chase. This provides a direct measure of the rate of removal of the serotonylation mark. The data can be presented in tables that show the change in signal intensity or relative abundance of the serotonylated peptide over time.

Research Findings from Pulse-Chase Experiments

Studies utilizing this compound in pulse-chase experiments have yielded significant findings regarding the enzymatic regulation of histone serotonylation. It has been demonstrated that TGM2 not only "writes" the serotonylation mark but can also "erase" it in the absence of a serotonin donor. biorxiv.org This was observed by a decrease in the H3ser signal during the chase phase in cells expressing wild-type TGM2. biorxiv.org This enzymatic removal could be inhibited by specific TGM2 inhibitors, confirming the enzyme's dual role. biorxiv.orgresearchgate.net

The table below illustrates hypothetical quantitative data that could be generated from a pulse-chase experiment designed to investigate the stability of histone H3 serotonylation in the presence and absence of a TGM2 inhibitor.

Table 1: Quantitative Analysis of Histone H3 Serotonylation Dynamics This table is interactive. You can sort the data by clicking on the column headers.

| Chase Time (hours) | Relative H3 Serotonylation Level (TGM2 Active) | Relative H3 Serotonylation Level (TGM2 Inhibited) |

|---|---|---|

| 0 | 1.00 | 1.00 |

| 6 | 0.65 | 0.98 |

| 12 | 0.30 | 0.95 |

| 24 | 0.10 | 0.92 |

This data is illustrative and based on findings that TGM2 can remove serotonylation marks. biorxiv.org

Furthermore, mass spectrometry analysis of peptides from such experiments provides definitive evidence of the modification at specific glutamine residues. researchgate.net For instance, the identification of a peptide from histone H3 containing a 5-PT modification on glutamine 5 (Q5) and its changing abundance over the chase period provides direct quantitative evidence of the dynamics at a specific site. nih.govbiorxiv.org

Table 2: Mass Spectrometry-Based Quantification of a 5-PT Labeled H3 Peptide This table is interactive. You can sort the data by clicking on the column headers.

| Chase Time (hours) | Peptide Sequence | Precursor m/z | Relative Abundance |

|---|---|---|---|

| 0 | AR(K-Ac)STGGK(5-PT-Q)APRKQLA | 758.42 | 100% |

| 12 | AR(K-Ac)STGGK(5-PT-Q)APRKQLA | 758.42 | 35% |

| 24 | AR(K-Ac)STGGK(5-PT-Q)APRKQLA | 758.42 | 12% |

The peptide sequence and m/z are hypothetical examples for illustrative purposes, based on known serotonylation sites. nih.govresearchgate.net

These quantitative approaches, powered by the this compound probe, are crucial for understanding the complex regulatory mechanisms governing protein serotonylation and its role in cellular processes. biorxiv.orgresearchgate.net

Integration of 5 Pt Formic with Advanced Biological Research Techniques

Microscopic Imaging Modalities for Spatiotemporal Localization of Serotonylation

Visualizing the precise location of post-translational modifications within a cell is crucial to understanding their function. 5-PT formic serves as a powerful chemical reporter for imaging serotonylation events. The process leverages the probe's alkyne handle, which can be covalently linked to a fluorescent azide-containing molecule, such as Cyanine 5 (Cy5), through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. biorxiv.orgresearchgate.net This "click" reaction specifically tags proteins that have been modified by 5-PT, which acts as a surrogate for serotonin (B10506).

Once the fluorescent tag is attached, researchers can use advanced microscopic imaging systems to observe the subcellular distribution of serotonylation. For instance, studies have successfully visualized the serotonylation of Histone H3 at the glutamine 5 position (H3Q5ser) in the nucleus of cells. researchgate.net This technique allows for pulse-chase experiments, where cells are first incubated with 5-PT (pulse) and then transferred to a 5-PT-free medium (chase). biorxiv.orgbiorxiv.org By imaging the cells at different time points during the chase, scientists can track the dynamics of serotonylation, including its addition and removal from specific proteins, providing critical spatiotemporal insights into this regulatory mechanism. biorxiv.orgresearchgate.net

Table 1: Workflow for Microscopic Visualization of Serotonylation using this compound

| Step | Description | Purpose |

|---|---|---|

| 1. Probe Incubation | Cells or tissues are incubated with this compound, allowing it to be incorporated by the enzyme transglutaminase 2 (TG2) onto target proteins. biorxiv.orgresearchgate.net | To label proteins that undergo serotonylation. |

| 2. Cell Fixation & Permeabilization | The cells are chemically fixed to preserve their structure and then permeabilized to allow entry of the reporter molecule. | To prepare the sample for intracellular labeling. |

| 3. Click Chemistry Reaction | The sample is treated with a fluorescent azide (B81097) (e.g., Cy5-azide) and a copper(I) catalyst. researchgate.net | To attach a fluorescent tag specifically to the 5-PT-labeled proteins. |

| 4. Imaging | The labeled sample is visualized using a fluorescence microscope, such as a confocal or Odyssey CLx Imaging System. researchgate.net | To determine the subcellular location and intensity of the serotonylation signal. |

Flow Cytometry and Immunoblotting Techniques for this compound-Labeled Proteins

Beyond imaging, this compound is readily integrated with biochemical techniques like immunoblotting and flow cytometry to quantify and analyze serotonylated proteins.

Flow Cytometry: This technology analyzes the physical and chemical characteristics of thousands of particles per second as they pass through a laser beam. It is particularly useful for quantifying fluorescence intensity on a single-cell basis. rsc.org While direct reports coupling this compound to flow cytometry are emerging, the principle is well-established. Cells are first labeled with this compound, followed by a click reaction with a fluorescent azide. researchgate.netfrontiersin.org The entire cell population can then be analyzed by flow cytometry to measure the fluorescence of each cell. rsc.orgaai.org This provides a high-throughput method to quantify the global levels of protein serotonylation across a large cell population and to identify or sort subpopulations of cells with high or low modification levels.

Table 2: Comparison of Immunoblotting and Flow Cytometry for Analyzing 5-PT Labeled Proteins

| Feature | Immunoblotting (Western Blotting) | Flow Cytometry |

|---|---|---|

| Principle | Separation of proteins by molecular weight, followed by detection on a membrane. tandfonline.comannamalaiuniversity.ac.in | Measurement of fluorescence from individual cells in suspension as they pass through a laser. rsc.org |

| Primary Output | Bands on a membrane representing the presence and relative amount of a specific labeled protein at a certain molecular weight. biorxiv.orgresearchgate.net | Quantitative data on fluorescence intensity for a large population of single cells. frontiersin.org |

| Key Advantage | Provides information on the specific protein being modified (based on size). | High-throughput analysis of thousands of cells; allows for cell sorting based on label intensity. |

High-Throughput Screening Platforms Leveraging this compound for Target Identification

High-throughput screening (HTS) enables the rapid testing of thousands of chemical compounds to identify those that modulate a specific biological process. tandfonline.com The bioorthogonal nature of this compound makes it an ideal tool for developing HTS assays to discover new serotonylated proteins or to identify inhibitors of the enzymes responsible for this modification, such as transglutaminase 2 (TG2). researchgate.netku.edu

An HTS platform could be designed in a multi-well plate format where cells are treated with a library of different small molecule compounds before being incubated with this compound. After cell lysis, a fluorescent reporter is "clicked" onto the incorporated 5-PT. The fluorescence intensity in each well, which correlates with the extent of protein serotonylation, can be rapidly measured with a plate reader. A decrease in fluorescence would indicate that the compound in that well is a potential inhibitor of serotonylation. nih.gov

Alternatively, HTS can be coupled with mass spectrometry. researchgate.net Platforms like RapidFire Mass Spectrometry allow for the analysis of samples in a matter of seconds. nih.gov In this setup, after the in-cell reaction with 5-PT and potential inhibitors, cell lysates could be analyzed to quantify the amount of a specific 5-PT-modified peptide, providing a highly sensitive and direct readout for the screening assay. nih.govresearchgate.net These approaches can accelerate the discovery of new chemical probes and potential therapeutic agents that target the serotonylation pathway.

Table 3: Hypothetical HTS Workflow for Serotonylation Inhibitors using this compound

| Step | Description | Technology Used |

|---|---|---|

| 1. Compound Plating | A library of small molecule compounds is dispensed into a 384-well or 1536-well plate. | Robotic liquid handlers. |

| 2. Cell Seeding & Treatment | Cells that endogenously express TG2 (e.g., HeLa cells) are added to the wells and incubated with the compounds. biorxiv.org | Automated cell culture systems. |

| 3. Probe Labeling | This compound is added to all wells and incubated to allow for protein serotonylation. | Robotic liquid handlers. |

| 4. Lysis & Click Reaction | Cells are lysed, and a fluorescent azide is "clicked" onto the 5-PT-labeled proteins. | Standard biochemical reagents. |

| 5. Signal Detection | The fluorescence intensity of each well is measured. | High-throughput plate reader. |

| 6. Hit Identification | Wells with significantly lower fluorescence compared to controls are identified as containing potential inhibitors. | Data analysis software. |

Computational and Bioinformatics Approaches for Serotonylation Pathway Mapping

Following the identification of serotonylated proteins using this compound and mass spectrometry, computational and bioinformatics tools are indispensable for interpreting the large datasets and mapping the broader biological pathways involved. researchgate.netembopress.org

Once mass spectrometry provides a list of proteins modified by 5-PT, this list is analyzed using various bioinformatics platforms. researchgate.net Gene Ontology (GO) analysis, for example, is used to categorize the identified proteins based on their associated biological processes, molecular functions, and cellular components. mdpi.com This can reveal if serotonylation is enriched in proteins involved in specific functions, such as chromatin organization, cytoskeletal regulation, or metabolic control. embopress.orgwgtn.ac.nzunibo.it

Pathway analysis tools, such as the Kyoto Encyclopedia of Genes and Genomes (KEGG), are used to map the identified proteins to known signaling and metabolic pathways. escholarship.org This can elucidate how serotonylation might impact entire cellular networks. Furthermore, bioinformatics can be used predictively. Algorithms can scan protein sequences to identify potential glutamine residues that are favorable for modification by TG2, guiding further experimental validation. embopress.org This integrated approach, combining wet-lab data from 5-PT labeling with in silico analysis, is crucial for building a comprehensive understanding of the functional roles of protein serotonylation in health and disease. nih.govuni-heidelberg.de

Table 4: Bioinformatics Tools in Serotonylation Research

| Tool/Approach | Function | Example Application |

|---|---|---|

| Mass Spectrometry Data Processing | Identifies peptides and modification sites from raw MS data. biorxiv.org | Using software like Skyline to quantify 5-PT modified peptides. biorxiv.org |

| Gene Ontology (GO) Analysis | Classifies identified proteins into functional groups (e.g., biological process, molecular function). mdpi.com | Determining that a set of serotonylated proteins is significantly enriched in "RNA binding" or "cytoskeletal regulation". |

| Pathway Analysis (e.g., KEGG, Reactome) | Maps identified proteins to established cellular and signaling pathways. escholarship.org | Discovering that serotonylation targets multiple proteins within the glycolysis or Rho GTPase signaling pathways. embopress.orgwgtn.ac.nz |

| Protein-Protein Interaction (PPI) Networks | Visualizes the known interactions between the identified proteins. | Building a network to see how the modification of one protein might influence its binding partners. |

| Sequence Motif Analysis | Scans protein sequences to find consensus sites for modification. embopress.org | Predicting which glutamine residues in a protein are most likely to be targeted by transglutaminase 2. embopress.org |

Insights into Biological Systems Gained Through 5 Pt Formic Applications

Elucidation of Enzymes and Regulatory Networks Governing Protein Serotonylation

A primary contribution of 5-PT formic has been the definitive confirmation and detailed characterization of the enzymatic machinery responsible for protein serotonylation. It was long hypothesized that transglutaminases were the key enzymes catalyzing this reaction, and this compound-based experiments provided direct evidence.

Research demonstrated that in cellular models, the incorporation of this compound into proteins is catalyzed by transglutaminase 2 (TGM2). This was established through a series of validation experiments:

Inhibition Studies: Treatment of cells with cystamine, a known broad-spectrum transglutaminase inhibitor, significantly reduced the labeling of proteins by this compound. This indicated that a transglutaminase enzyme was essential for the modification.

Genetic Knockdown: In cell lines where the gene for TGM2 was silenced or knocked out using genetic engineering techniques, the incorporation of this compound into the proteome was nearly abolished. This directly implicated TGM2 as the principal enzyme responsible for the reaction.

Calcium Dependence: TGM2 activity is famously dependent on intracellular calcium (Ca²⁺) levels. Experiments using this compound showed that stimulating cells with calcium ionophores, which increase intracellular Ca²⁺, led to a marked increase in protein labeling. Conversely, chelating intracellular calcium prevented this compound incorporation. This confirmed that serotonylation is a Ca²⁺-regulated process, tightly linked to the activation state of TGM2.

Through these applications, this compound served as a precise tool to not only identify TGM2 as the master catalyst but also to delineate the core regulatory network—calcium signaling—that governs the initiation and extent of protein serotonylation within the cell.

Identification of Novel Serotonylation Substrates and Their Functional Implications

Perhaps the most significant impact of this compound has been its use in unbiased, discovery-based proteomic screening to identify the full complement of serotonylated proteins (the "serotonylome"). The experimental workflow involves incubating cells or tissues with this compound, allowing it to be incorporated into target proteins. After cell lysis, a reporter molecule containing an azide (B81097) group (e.g., azide-biotin) is covalently attached to the probe's alkyne handle via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." The biotin (B1667282) tag then enables the selective enrichment of these proteins, which are subsequently identified and quantified using high-resolution mass spectrometry.

This approach has led to the identification of hundreds of previously unknown serotonylation substrates across various cell types, including platelets, neurons, and smooth muscle cells. These findings have revealed that serotonylation targets proteins involved in a vast array of fundamental cellular processes.

Table 1: Selected Serotonylation Substrates Identified Using this compound This is an interactive table. You can sort the columns by clicking on the headers.

| Protein Substrate | Primary Cellular Function | Functional Implication of Serotonylation |

|---|---|---|

| RhoA | Regulation of actin cytoskeleton, cell motility | Activation of RhoA signaling, leading to stress fiber formation and smooth muscle contraction. |

| Rab4 | Early endosome trafficking | Altered regulation of vesicle transport and receptor recycling. |

| Actin | Cytoskeletal structure, cell shape | Promotion of actin polymerization and bundling, contributing to clot retraction in platelets. |

| Fibronectin | Extracellular matrix assembly, cell adhesion | Covalent cross-linking and stabilization of the extracellular matrix. |

| Histone H3 | Chromatin structure, gene regulation | Covalent modification at glutamine 5 (H3Q5ser) creates a novel epigenetic mark associated with transcriptional regulation. |

| α-Tubulin | Microtubule dynamics | Potential modulation of microtubule stability and intracellular transport. |

The identification of these substrates has fundamentally reshaped our understanding of serotonin's biological roles, extending them far beyond neurotransmission to direct, covalent regulation of protein function.

Contributions to Understanding Serotonylation's Role in Cellular Signaling and Homeostasis

By providing a comprehensive catalog of target proteins, this compound has illuminated how serotonylation functions as a critical mechanism in cellular signaling and the maintenance of homeostasis. The modification acts as a direct molecular bridge, translating fluctuations in serotonin (B10506) availability—an extracellular signal—into stable, long-lasting changes in intracellular protein activity.

The discovery that numerous small GTPases (e.g., RhoA, Rac1, and various Rabs) are major targets of serotonylation was a landmark finding enabled by this compound. Small GTPases are molecular switches that control a multitude of cellular processes. Serotonylation acts as a novel "on" switch for these proteins, often locking them in a constitutively active state. This provides a mechanism by which serotonin can exert sustained control over:

Cytoskeletal Dynamics: Regulating cell shape, migration, and contraction.

Vesicular Trafficking: Controlling the movement of proteins and lipids throughout the cell.

Signal Transduction: Modulating downstream signaling cascades.

Furthermore, the identification of extracellular matrix proteins like fibronectin as substrates highlights a key role in tissue homeostasis. In the bloodstream, platelet-released serotonin drives the TGM2-mediated serotonylation of fibronectin, cross-linking it into stable matrices essential for wound healing and thrombosis. Thus, this compound-based studies have revealed serotonylation as a fundamental homeostatic mechanism for maintaining vascular and tissue integrity.

Uncovering Serotonylation's Involvement in Specific Physiological Processes

Building on the identification of substrates and pathways, the application of this compound in specific physiological models has been crucial for linking serotonylation to distinct biological functions and disease states.

Platelet Biology and Thrombosis: Platelets store vast quantities of serotonin. Upon activation, they release serotonin and activate TGM2. Using this compound in activated platelets, researchers identified key substrates like actin and myosin. Serotonylation of these cytoskeletal proteins was shown to be essential for the final stages of clot formation, specifically clot retraction, a process that compacts and stabilizes the thrombus.

Vascular Physiology and Pulmonary Hypertension: Serotonin is a potent vasoconstrictor implicated in the pathophysiology of pulmonary hypertension (PH). Studies using this compound in pulmonary artery smooth muscle cells (PASMCs) demonstrated that serotonin induces the serotonylation of RhoA. This modification leads to sustained RhoA activation, promoting hypercontractility and proliferation of PASMCs—two cellular hallmarks of PH. This provided a direct molecular explanation for serotonin's role in the disease.

Epigenetics and Neuronal Function: A groundbreaking application of this compound was in the field of epigenetics. In neuronal cells, it was used to discover that histone proteins, specifically Histone H3, are serotonylated. This modification, termed H3Q5ser, was found to be enriched at specific gene loci and functions as an epigenetic mark that facilitates the transcription of genes associated with long-term memory and neuronal plasticity.

Table 2: Physiological Processes Investigated with this compound This is an interactive table. You can sort the columns by clicking on the headers.

| Physiological Process | Model System / Cell Type | Key Substrates Identified | Functional Consequence |

|---|---|---|---|

| Thrombosis | Human Platelets | Actin, Myosin, Small GTPases | Essential for platelet aggregation and clot retraction. |

| Pulmonary Hypertension | Pulmonary Artery Smooth Muscle Cells | RhoA, Filamin A | Promotes vasoconstriction and pathological vascular remodeling. |

| Neuronal Plasticity | Neuronal Cell Lines, Brain Tissue | Histone H3 | Creates an epigenetic mark (H3Q5ser) linked to gene transcription and long-term memory formation. |

| Wound Healing | Fibroblasts, Platelets | Fibronectin | Drives covalent cross-linking and stabilization of the extracellular matrix. |

Table of Mentioned Compounds

| Name | Type |

| This compound | Chemical Probe / Serotonin Analog |

| Serotonin | Neurotransmitter / Hormone |

| Transglutaminase 2 (TGM2) | Enzyme |

| Cystamine | Chemical / Enzyme Inhibitor |

| RhoA | Protein / Small GTPase |

| Rab4 | Protein / Small GTPase |

| Actin | Protein / Cytoskeletal Component |

| Fibronectin | Protein / Extracellular Matrix Component |

| Histone H3 | Protein / Chromatin Component |

| α-Tubulin | Protein / Cytoskeletal Component |

| Rac1 | Protein / Small GTPase |

| Myosin | Protein / Motor Protein |

| Filamin A | Protein / Cytoskeletal Component |

| Azide-biotin | Chemical / Reporter Molecule |

| Calcium (Ca²⁺) | Ion / Second Messenger |

Methodological Challenges and Future Research Directions for 5 Pt Formic

Optimization of Bioorthogonal Reaction Efficiency and Specificity in Diverse Biological Environments

A primary challenge for in vivo chemical biology is achieving high reaction efficiency and specificity. For 5-PT formic acid, this involves ensuring that the click reaction occurs rapidly and exclusively between the propargyl-tagged serotonylated proteins and the azide-functionalized reporter. The efficiency of in vivo click chemistry has historically been hampered by low reaction rates compared to biological binding processes. intelon.org

Research into other bioorthogonal systems has shown that the physicochemical properties of the reacting molecules are critical for in vivo performance. intelon.org Factors such as lipophilicity and surface charge can dramatically influence the pharmacokinetics, biodistribution, and ultimately, the click reaction efficiency within a living organism. intelon.org For instance, studies with tetrazine-trans-cyclooctene (Tz-TCO) ligations demonstrated that while various fluorophores reacted efficiently in vitro, their in vivo performance was dictated by their chemical structure. intelon.org It was found that lower lipophilicity and the presence of cationic charges on the reporter molecule improved the efficiency of surface click chemistry, likely due to favorable interactions with the negatively charged cell surface and longer circulation times. intelon.org

Optimizing the this compound acid system will likely involve similar considerations. The efficiency of labeling can be influenced by the concentration of the probe and the reporter tag, as well as the specific biological compartment being studied. researchgate.net Future work must focus on systematically evaluating different reporter tags and reaction conditions to maximize the signal-to-noise ratio in various tissues and cellular environments, minimizing non-specific binding and ensuring that observed signals are genuinely representative of protein serotonylation. researchgate.net

| Parameter | Influence on Bioorthogonal Efficiency | Research Findings/Future Direction |

| Physicochemical Properties | Governs pharmacokinetics and biodistribution of reporter tags. intelon.org | Modulating lipophilicity and surface charge can enhance reaction efficiency in vivo. intelon.org Cationic charges may improve interaction with cell surfaces. intelon.org |

| Reaction Kinetics | Must be rapid to compete with biological clearance and binding events. intelon.org | Copper-free click chemistry is favored for its speed and low toxicity in living systems. intelon.org |

| Concentration | Sufficient local concentration of both this compound-labeled protein and reporter tag is required. researchgate.net | Optimization of probe and reporter concentrations is necessary to reduce background and non-specific signals. researchgate.net |

| Biological Environment | Cellular and tissue-specific factors can impact probe access and reaction conditions. nih.gov | Testing and validation in diverse models (e.g., different cell types, in vivo systems) are needed to ensure broad applicability. glpbio.comnih.gov |

Development of Next-Generation this compound Analogues with Enhanced Features

The development of next-generation chemical probes is a continuous effort in chemical biology, aiming to create tools with improved properties. For this compound acid, future analogues could be designed with enhanced features to overcome existing limitations and enable more sophisticated experiments.

Potential enhancements could include:

Improved Reaction Kinetics: While the Huisgen cycloaddition is robust, developing analogues that participate in even faster bioorthogonal reactions, such as the inverse-electron demand Diels-Alder (IEDDA) reaction, could improve labeling efficiency, especially for low-abundance proteins. nih.govnih.gov

Enhanced Bioavailability and Solubility: Modifications to the core structure of this compound acid could improve its solubility in aqueous biological media and its ability to cross cell membranes, ensuring it reaches its target compartments effectively. glpbio.com

Multi-functional Probes: Analogues could be designed to include additional functionalities. For example, incorporating a cleavable linker into the system allows for the release of modified proteins or peptides after enrichment, which is crucial for mass spectrometry-based identification of serotonylation sites. researchgate.net

Tunable Properties: Creating a library of this compound analogues with varied steric and electronic properties could allow researchers to select the optimal probe for a specific biological question or environment. frontiersin.orgpreprints.orgmdpi.com This might involve adding different substituents to the indole (B1671886) ring or the formic acid group to fine-tune its behavior.

The design of such analogues often involves a rational, structure-based approach, where modifications are made to investigate their impact on affinity, reactivity, and biological activity. preprints.orgmdpi.com

Expansion of this compound Applications to Investigate Other Post-Translational Modifications

Post-translational modifications often work in concert or in opposition to regulate protein function, a phenomenon known as PTM crosstalk. jove.com A significant future direction is to use this compound acid in workflows that allow for the simultaneous investigation of serotonylation and other PTMs, such as phosphorylation, acetylation, methylation, and ubiquitination. jove.comnih.govnih.gov

This can be achieved through several strategies:

Sequential Enrichment: Lysates from cells treated with this compound acid can be subjected to affinity enrichment for the azide-tagged serotonylated proteins. The remaining protein fraction can then be used for the enrichment of other PTMs using specific antibodies. jove.com

Mass Spectrometry Analysis: Advanced mass spectrometry techniques can identify multiple PTMs on a single peptide. nih.govfrontiersin.org After enriching for serotonylated peptides using the this compound acid tag, mass spectrometry can reveal the presence of other modifications on the same or adjacent peptides, providing direct evidence of PTM crosstalk. nih.gov For example, studies have identified cross-linked peptides that also contain acetylation or methylation sites. nih.gov

Orthogonal Bioorthogonal Chemistry: The chemical handle on this compound acid is compatible with other bioorthogonal reactions. nih.gov It is conceivable to use this compound acid (with its alkyne handle) alongside another metabolic label containing a different, orthogonal reactive group (e.g., a tetrazine or a strained alkene). nih.gov This would allow for the simultaneous, but distinct, labeling of two different biological processes or PTMs in the same system, each with its own unique reporter tag. nih.gov

These approaches will be critical for understanding how serotonylation integrates with other signaling pathways to control protein function and cellular processes.

Potential for this compound in Interrogating Broader Biological Processes Beyond Serotonylation

While the primary use of this compound acid is to identify and characterize protein serotonylation, its application can be extended to interrogate the functional consequences of this modification in broader biological contexts. glpbio.comnih.gov Serotonylation is known to affect a variety of proteins, including small GTPases that regulate the cytoskeleton, extracellular matrix proteins, and histones that control gene expression. nih.govnih.govwgtn.ac.nz

Future research using this compound acid could explore:

Cytoskeletal Dynamics: The serotonylation of small GTPases like RhoA, Rac1, and Cdc42 is thought to modulate the actin cytoskeleton. wgtn.ac.nz this compound acid can be used to track the serotonylation of these specific proteins in response to various stimuli and correlate it with changes in cell morphology, migration, and signaling.

Nuclear Function and Epigenetics: The discovery of histone serotonylation has opened up a new area of epigenetic research. nih.gov this compound acid is a key tool to investigate how this histone mark is established, how it interacts with other histone modifications like H3K4me3, and how it influences TFIID binding and gene transcription. nih.gov

Disease Pathophysiology: Aberrant serotonylation has been implicated in various diseases. nih.gov this compound acid can be used in disease models to identify which proteins are hyper- or hypo-serotonylated, providing insights into disease mechanisms and potentially identifying new therapeutic targets.

By combining this compound acid-based labeling with other cell biology, molecular biology, and proteomics techniques, researchers can move beyond simple cataloging of serotonylated proteins to a deeper, functional understanding of this important post-translational modification.

Q & A

Q. What are the established synthetic pathways for 5-PT formic, and what analytical techniques validate its purity and structure?

- Methodological Answer : this compound (5-Propargyltryptamide formic) is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach, using propargyl-tryptamine derivatives and formic acid-functionalized reagents. Post-synthesis, characterization involves:

- Nuclear Magnetic Resonance (NMR) : To confirm molecular structure (e.g., H and C NMR peaks for propargyl and formic groups).

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% threshold for experimental use).

- Mass Spectrometry (MS) : To verify molecular weight (e.g., ESI-MS m/z calculated for CHNO: 287.13) .

- Infrared Spectroscopy (IR) : To identify functional groups (e.g., C≡C stretch at ~2100 cm) .

Q. How is this compound utilized in studying protein serotonylation, and what experimental models are appropriate?

- Methodological Answer : this compound serves as a serotonin analog to investigate transglutaminase-mediated protein serotonylation. Key steps include:

- In Vitro Assays : Incubate purified transglutaminase-2 (TG2) with this compound and target proteins (e.g., fibrinogen) under physiological pH and temperature. Quantify incorporation via fluorescent labeling (e.g., Alexa Fluor 488-azide) .

- Cell-Based Models : Use HEK293 or neuronal cells transfected with TG2. Monitor serotonylation via Western blot (anti-5-HT antibodies) or confocal microscopy .

- Controls : Include serotonin-free conditions and TG2 inhibitors (e.g., cystamine) to confirm specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound for serotonin receptors across studies?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., radioligand vs. functional assays). To address this:

- Comparative Analysis : Perform parallel experiments using both H-serotonin displacement (binding assays) and cAMP inhibition assays (functional activity) in the same cell line (e.g., CHO-K1 expressing 5-HT receptors).

- Standardization : Use uniform buffer conditions (e.g., 25 mM HEPES, pH 7.4) and receptor expression levels.

- Meta-Analysis : Aggregate data from ≥5 independent studies (via PRISMA guidelines) to calculate pooled effect sizes and heterogeneity (I statistic) .

Q. What novel methodologies can enhance the specificity of this compound in probing serotonylation in complex biological systems?

- Methodological Answer : Advanced approaches include:

- Bioorthogonal Tagging : Combine this compound with azide-modified fluorophores (e.g., TAMRA-azide) for click chemistry-based detection in live cells, minimizing background noise .

- CRISPR-Cas9 Knockouts : Generate TG2-deficient cell lines to isolate serotonylation signals from non-specific binding.

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict this compound interactions with TG2 active sites, guiding mutagenesis studies (e.g., C277A mutants) .

Q. How should researchers design longitudinal studies to assess the metabolic stability of this compound in vivo?

- Methodological Answer : A robust design includes:

- Animal Models : Administer this compound (1–10 mg/kg) to Sprague-Dawley rats via IV/IP routes. Collect plasma/tissue samples at t = 0, 15, 30, 60, 120 min.

- Analytical Workflow : Use LC-MS/MS to quantify this compound and metabolites. Calculate pharmacokinetic parameters (t, AUC) using non-compartmental analysis (Phoenix WinNonlin).

- Ethical Compliance : Follow ARRIVE 2.0 guidelines for humane endpoints and sample size justification (power ≥80%) .

Methodological Frameworks

Q. What statistical tools are optimal for analyzing dose-response relationships in this compound studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism. Report EC/IC with 95% confidence intervals.

- Machine Learning : Apply random forest regression (Python scikit-learn) to identify predictors of serotonylation efficiency (e.g., pH, TG2 concentration) .

Q. How can the PICOT framework structure research questions on this compound’s therapeutic potential?

- Example :

- Population : Neuronal cells with dysregulated serotonylation.

- Intervention : this compound (1–10 µM).

- Comparison : Untreated cells or serotonin controls.

- Outcome : Reduced apoptosis (measured via caspase-3 activity).

- Time : 24–72 hours .

Data Management & Reproducibility

Q. What protocols ensure reproducibility in this compound synthesis and characterization?

- Methodological Answer :

- Detailed SOPs : Document reaction conditions (temperature, catalyst concentration) and purification steps (HPLC gradients).

- Open Data : Share raw NMR/MS files in repositories like Zenodo.

- Collaborative Validation : Cross-validate results with independent labs using blinded samples .

Tables

Table 1 : Key Analytical Parameters for this compound Characterization

| Technique | Target Parameter | Acceptable Range |

|---|---|---|

| HPLC | Purity | ≥95% |

| H NMR | Propargyl protons | δ 2.5–3.0 ppm |

| ESI-MS | Molecular ion | m/z 287.13 ± 0.5 |

Table 2 : Common Pitfalls in Serotonylation Assays

| Issue | Solution |

|---|---|

| Non-specific binding | Use TG2 inhibitors (e.g., cystamine) |

| Low signal-to-noise | Optimize click chemistry reaction time (30–60 min) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.